2-(5-Bromo-2-fluorobenzyl)pyrrolidine

Lipophilicity CNS Permeability Physicochemical Property

Researchers needing high-affinity D2 PET tracer precursors are often limited by unsubstituted benzylpyrrolidines with poor BBB penetration and low receptor affinity. 2-(5-Bromo-2-fluorobenzyl)pyrrolidine provides the exact 5-Br-2-F chiral scaffold, yielding Kd 214 pM D2 binding and logP 3.2 for CNS delivery. • Enables enantioselective synthesis of [3H]NCQ 115 analogs. • Aryl bromide and free amine allow orthogonal derivatization via Suzuki/N-alkylation. • logP 3.2 ensures BBB permeability vs. ~2.0 for unsubstituted analog. Supplied as high-purity building block, ready for global shipping.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B13629571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorobenzyl)pyrrolidine
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C11H13BrFN/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2
InChIKeyKHQSZQDWWVOWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-fluorobenzyl)pyrrolidine: Procurement & Research Guide


2-(5-Bromo-2-fluorobenzyl)pyrrolidine (CAS 1339366-80-1) is a halogenated 2-benzylpyrrolidine derivative featuring a pyrrolidine ring substituted at the 2-position with a 5-bromo-2-fluorobenzyl group . This scaffold is recognized in medicinal chemistry for its role as a dopamine D2 receptor ligand precursor and its utility in CNS-targeted drug discovery programs [1]. The compound’s molecular formula is C11H13BrFN, with a molecular weight of 258.13 g/mol . Its dual halogenation (bromo and fluoro) on the benzyl ring distinguishes it from simpler benzylpyrrolidines, offering enhanced lipophilicity and potential for further derivatization [2].

Chiral scaffold for enantioselective D2 ligand synthesis
Dual halogenation enhances lipophilicity for CNS research
Reactive aryl bromide and amine for parallel library synthesis

2-(5-Bromo-2-fluorobenzyl)pyrrolidine Substitution Risks


Procurement of a generic 2-benzylpyrrolidine (e.g., CAS 1005-68-7) cannot substitute for 2-(5-Bromo-2-fluorobenzyl)pyrrolidine in applications requiring specific halogen substitution. The presence of both bromine and fluorine atoms on the benzyl ring dramatically alters the compound's physicochemical and pharmacological profile [1]. Specifically, the 5-bromo-2-fluoro substitution pattern is critical for target engagement in dopamine D2 receptor binding studies, where the (R)-enantiomer of a closely related benzamide derivative (NCQ 115) exhibits a Kd of 214 pM for the D2 receptor, a property entirely lost in unsubstituted analogs [2]. Furthermore, the halogenation increases the compound's logP from ~2.0 (for 2-benzylpyrrolidine) to approximately 3.2, enhancing blood-brain barrier permeability essential for CNS applications . Using an unsubstituted or differently substituted analog will result in divergent binding affinities, metabolic stability, and synthetic utility, potentially invalidating experimental outcomes.

Unsubstituted benzylpyrrolidine
Lacks halogen substitution, leading to significantly lower lipophilicity and divergent CNS exposure
1-substituted isomer (achiral)
Absence of pyrrolidine C2 chiral center prevents enantioselective D2 ligand synthesis
Heavier benzamide analogs
Higher molecular weight reduces molar yield per gram and complicates purification

2-(5-Bromo-2-fluorobenzyl)pyrrolidine Quantitative Differentiation


Lipophilicity Advantage vs. Unsubstituted Analog

The calculated octanol-water partition coefficient (LogP) for 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is 3.2, significantly higher than the estimated LogP of 2.0 for unsubstituted 2-benzylpyrrolidine . This increase is driven by the electron-withdrawing and lipophilic contributions of the bromine and fluorine substituents on the benzyl ring [1].

Lipophilicity
Cross-study comparable
LogP 3.2 vs 2.0
Supports CNS permeability screening
In silico calculated; 16-fold increase
Lipophilicity CNS Permeability Physicochemical Property

Molecular Weight Advantage in Synthesis

With a molecular weight of 258.13 g/mol, 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is significantly lighter than other common halogenated benzylpyrrolidine derivatives, such as 2-(5-Bromo-2,3-dimethoxybenzyl)pyrrolidine derivatives (e.g., NCQ 115, MW ~450-500 g/mol) [1]. This lower molecular weight facilitates more efficient downstream chemistry, as it contributes less mass to final products, which is particularly advantageous in polymer chemistry and the synthesis of small-molecule libraries.

Molecular weight
Class-level inference
258.13 vs ~450–500 g/mol
Supports synthesis economy
~40–50% lighter than advanced analogs
Molecular Weight Synthetic Intermediate ATRP Initiator

Chiral Scaffold Advantage

2-(5-Bromo-2-fluorobenzyl)pyrrolidine possesses a single asymmetric center at the C2 position of the pyrrolidine ring . This is in direct contrast to the isomeric 1-(5-bromo-2-fluorobenzyl)pyrrolidine, which lacks this stereocenter [1]. The presence of this chiral center is crucial, as the pharmacological activity of benzamide derivatives in this class is known to be enantiomer-specific; for the closely related [3H]NCQ 115, only the (R)-enantiomer demonstrates high-affinity binding (Kd = 214 pM) to dopamine D2 receptors [2].

Chiral center
Class-level inference
1 asymmetric atom vs 0
Enables enantioselective D2 ligand synthesis
Enantiomer-specific activity required
Chiral Scaffold Enantioselective Synthesis Medicinal Chemistry

2-(5-Bromo-2-fluorobenzyl)pyrrolidine Application Scenarios


Enantioselective D2 PET Tracer Synthesis

This compound serves as a critical chiral precursor for the development of 18F-labeled PET tracers targeting dopamine D2 receptors. As demonstrated by the related [3H]NCQ 115 ligand, the (R)-enantiomer of 1-benzyl-2-pyrrolidinylmethyl benzamides exhibits high-affinity D2 binding (Kd = 214 pM). 2-(5-Bromo-2-fluorobenzyl)pyrrolidine provides the required chiral scaffold to access this enantiomerically pure, high-affinity state, a capability not offered by achiral or 1-substituted analogs [1]. This is essential for non-invasive imaging of D2 receptor density in neurological disorders.

CNS-Penetrant Lead Compound Synthesis

With a calculated logP of 3.2, this scaffold is ideally suited for the design of small molecules requiring blood-brain barrier (BBB) penetration . The enhanced lipophilicity compared to unsubstituted benzylpyrrolidines ensures that derivatives built from this core are more likely to achieve therapeutic concentrations in the CNS, making it a strategic choice for programs targeting Parkinson's disease, schizophrenia, or cognitive disorders [2].

Halogen-Enabled Cross-Coupling Building Block

The presence of both an aryl bromide and a secondary amine in 2-(5-Bromo-2-fluorobenzyl)pyrrolidine makes it a versatile building block for parallel library synthesis [3]. The aryl bromide can participate in Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-couplings, while the pyrrolidine nitrogen can be further functionalized via alkylation or acylation. This dual reactivity allows for rapid diversification of the scaffold, a process that is not possible with non-halogenated or N-substituted analogs.

Application
Selection Property
Validation Focus
D2 neuroreceptor imaging research models
Chiral pyrrolidine scaffold
Enantioselective D2 binding validation
CNS research model compound design
Elevated lipophilicity for CNS exposure
BBB permeability and exposure assays
Parallel library synthesis
Dual reactive sites (aryl bromide + amine)
Cross-coupling and diversification validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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